An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-naphthoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-1-naphthoic acid (CAS No: 32018-86-3). While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available data and presents information on closely related isomers for comparative purposes. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, spectral properties, and potential biological significance. All quantitative data is summarized in structured tables, and representative experimental methodologies are detailed.
Introduction
3-Amino-1-naphthoic acid is an aromatic amino acid derivative of naphthalene. Its structure, featuring both an amino group and a carboxylic acid group on the naphthalene ring, suggests a wide range of potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The positions of the functional groups are critical in determining the molecule's chemical reactivity, physical properties, and biological activity. Due to the relative scarcity of specific experimental data for the 3-amino-1-naphthoic acid isomer, this guide also includes data for the more extensively studied 3-Amino-2-naphthoic acid for contextual understanding.
Physicochemical Properties
The physicochemical properties of 3-Amino-1-naphthoic acid are fundamental to its handling, formulation, and behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 3-Amino-1-naphthoic acid
| Property | Value | Source |
| CAS Number | 32018-86-3 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2][3] |
| Boiling Point (calculated) | 456.1 ± 28.0 °C at 760 mmHg | [3] |
| Density (calculated) | 1.4 ± 0.1 g/cm³ | [3] |
| pKa₁ | 2.61 | Guidechem |
| pKa₂ | 4.39 | Guidechem |
Solubility
Qualitative descriptions suggest that aminonaphthoic acids are generally more soluble in organic solvents like ethanol, acetone, and methanol than in water.[6] The solubility is also influenced by pH, with increased solubility expected at pH values above the pKa of the carboxylic acid and below the pKa of the amino group, due to the formation of the carboxylate and ammonium ions, respectively.
Spectral Data
Detailed experimental spectral data for 3-Amino-1-naphthoic acid is not widely published. The following sections provide general expectations for the spectral characteristics of this class of compounds, with comparative data from related structures where available.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 3-Amino-1-naphthoic acid would be characterized by signals in the aromatic region for the naphthalene ring protons and carbons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The protons of the amino group and the carboxylic acid group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the naphthalene ring would resonate between 110 and 150 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 165-185 ppm.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-1-naphthoic acid is expected to show characteristic absorption bands for the amine and carboxylic acid functional groups.
Table 2: Expected IR Absorption Bands for 3-Amino-1-naphthoic acid
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Very broad due to hydrogen bonding.[9][10] |
| N-H Stretch (Amine) | 3500-3300 (medium) | Primary amines typically show two bands.[11] |
| C=O Stretch (Carboxylic Acid) | 1760-1690 (strong) | Position can be affected by conjugation and hydrogen bonding.[9][10] |
| C-O Stretch (Carboxylic Acid) | 1320-1210 (strong) | |
| Aromatic C=C Bending | 1700 - 1500 (medium) | |
| Aromatic C-H Bending | 860 - 680 (strong) |
For comparison, an IR spectrum for the parent 1-Naphthoic acid is available in the NIST WebBook.
UV-Vis Spectroscopy
The UV-Vis spectrum of 3-Amino-1-naphthoic acid in a suitable solvent like ethanol is expected to exhibit strong absorption in the UV region due to π-π* transitions of the naphthalene ring system. The presence of the amino and carboxyl groups will influence the position and intensity of the absorption maxima. Aromatic carboxylic acids typically show absorption maxima below 300 nm.[12]
Experimental Protocols
Representative Synthesis of an Aminonaphthoic Acid
A general method for the preparation of aromatic carboxylic acids is through the oxidation of the corresponding alkylarenes. For instance, 2,3-naphthalenedicarboxylic acid can be synthesized from 2,3-dimethylnaphthalene.[13] A plausible synthetic route to an aminonaphthoic acid could involve the reduction of a corresponding nitro-naphthoic acid.
Example Synthesis: Reduction of a Nitro-Aromatic Carboxylic Acid
-
Dissolution: Dissolve the starting nitro-naphthoic acid in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude amino-naphthoic acid by recrystallization from an appropriate solvent system.
Workflow for a Representative Synthesis
A representative workflow for the synthesis of an aminonaphthoic acid.
Representative HPLC Analysis Method
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aromatic carboxylic acids. A reverse-phase method would be suitable for 3-Amino-1-naphthoic acid.
Example HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to an absorption maximum of the compound (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Workflow for HPLC Analysis
A typical workflow for the HPLC analysis of an aromatic carboxylic acid.
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and signaling pathway involvement of 3-Amino-1-naphthoic acid in the reviewed literature. However, as an aromatic amino acid derivative, it may be investigated for a variety of biological effects. For instance, derivatives of the isomeric 3-Amino-2-naphthoic acid have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor.[14]
Hypothetical Signaling Pathway Involvement
Given its structure as an amino acid analog, 3-Amino-1-naphthoic acid could potentially interact with pathways regulated by natural amino acids. Aromatic amino acids are precursors to a wide range of biologically active molecules and are involved in numerous signaling pathways.
A hypothetical cellular uptake and activity pathway for 3-Amino-1-naphthoic acid.
Conclusion
3-Amino-1-naphthoic acid is a molecule with potential for further investigation in various scientific fields. This guide has consolidated the currently available chemical property data. A significant finding is the prevalence of data for the 3-amino-2-naphthoic acid isomer, highlighting a gap in the literature for the 3-amino-1-naphthoic acid isomer. The provided experimental protocols are representative examples and would require optimization for this specific compound. Future research should focus on determining the experimental physical properties, acquiring detailed spectral data, and exploring the biological activities of 3-Amino-1-naphthoic acid to fully elucidate its potential.
References
- 1. 3-aminonaphthalene-1-carboxylic Acid | C11H9NO2 | CID 272138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminonaphthalene-1-carboxylic acid | 32018-86-3 | HBA01886 [biosynth.com]
- 3. 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
